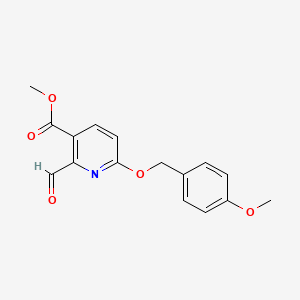![molecular formula C9H11N5OS B11789475 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a thiomorpholine ring fused to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the reaction of thiouracil derivatives with hydrazonoyl chlorides under specific conditions. One common method includes the use of a thermal retro Diels-Alder reaction, which allows for the regioselective formation of the desired triazolopyrimidine structure . The reaction conditions often involve heating the reactants to high temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets has made it a subject of interest in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation through the inhibition of kinases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with different functional groups that may exhibit distinct biological activities.
Uniqueness
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C9H11N5OS |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
7-thiomorpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5OS/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15) |
InChI Key |
JUMVAJKSGAJKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)


![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)







